An In-depth Technical Guide to the Chemical Properties of 3-Iodopyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 3-Iodopyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodopyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridinone core with an iodine atom at the 3-position, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of the iodine atom allows for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties of 3-iodopyridin-2(1H)-one, including its synthesis, spectral characterization, and reactivity, to support its use in research and drug discovery.
Chemical and Physical Properties
3-Iodopyridin-2(1H)-one is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 3-Iodopyridin-2(1H)-one
| Property | Value | Reference(s) |
| CAS Number | 111079-46-0 | [1][2] |
| Molecular Formula | C₅H₄INO | [1][2] |
| Molecular Weight | 221.00 g/mol | [1][2] |
| IUPAC Name | 3-iodo-1H-pyridin-2-one | [3] |
| Synonyms | 3-Iodo-2-pyridone | [4] |
| Appearance | Solid | [3] |
| Purity | ≥95% (commercially available) | [3] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |
Synthesis
A reliable method for the synthesis of 3-iodopyridin-2(1H)-one is the direct iodination of 2-hydroxypyridine. A one-pot, high-yielding procedure has been described which proceeds under mild conditions and often does not require chromatographic purification[5][6].
Experimental Protocol: One-Pot Iodination of 2-Hydroxypyridine[5]
This protocol is adapted from the general procedure for the iodination of hydroxypyridines.
Materials:
-
2-Hydroxypyridine
-
Sodium Iodide (NaI)
-
Sodium Hypochlorite (NaOCl, bleach)
-
Hydrochloric Acid (HCl)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-hydroxypyridine in a suitable solvent (e.g., water or a biphasic mixture), add sodium iodide.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hypochlorite. The pH of the reaction mixture should be monitored and adjusted as necessary with hydrochloric acid to maintain acidic conditions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of 3-iodopyridin-2(1H)-one.
Caption: General workflow for the synthesis of 3-iodopyridin-2(1H)-one.
Spectral Properties
Table 2: Expected Spectral Data for 3-Iodopyridin-2(1H)-one
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the three protons on the pyridinone ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, as well as the tautomeric equilibrium between the -one and -ol forms. |
| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridinone ring. The carbon bearing the iodine atom (C3) will show a characteristic low-field shift. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring (typically around 1650-1690 cm⁻¹). An N-H stretching band may also be observed. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.9958 m/z). The isotopic pattern of iodine would be observable. |
Chemical Reactivity
The chemical reactivity of 3-iodopyridin-2(1H)-one is largely dictated by the presence of the carbon-iodine bond and the pyridinone ring system. The C-I bond is particularly susceptible to participation in various metal-catalyzed cross-coupling reactions, making this compound a valuable synthetic intermediate.
Suzuki-Miyaura Cross-Coupling
3-Iodopyridin-2(1H)-one is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C3 position of the pyridinone ring and a variety of organoboron compounds (e.g., boronic acids and esters). This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening[6][7][8].
The following diagram illustrates the general mechanism of a Suzuki-Miyaura cross-coupling reaction involving 3-iodopyridin-2(1H)-one.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions
In addition to the Suzuki-Miyaura reaction, the C-I bond of 3-iodopyridin-2(1H)-one can participate in other palladium-catalyzed cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, further expanding its synthetic utility.
Nucleophilic Aromatic Substitution
The pyridinone ring is an electron-deficient system, which can make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups[9][10]. While the reactivity of the C-I bond in cross-coupling is dominant, under certain conditions, nucleophilic displacement of the iodide may be possible.
Applications in Drug Discovery
Pyridinone-based structures are present in a number of biologically active compounds and approved drugs[11]. The 3-iodopyridin-2(1H)-one scaffold is of particular interest as it allows for the introduction of diverse substituents at the 3-position, which can be crucial for modulating biological activity and pharmacokinetic properties. For instance, derivatives of 3-iodopyridin-2(1H)-one have been investigated as potential therapeutic agents, including for the treatment of HIV[12]. The ability to readily functionalize this core structure through reactions like the Suzuki-Miyaura coupling makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.
Safety Information
3-Iodopyridin-2(1H)-one is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
3-Iodopyridin-2(1H)-one is a versatile and valuable building block in organic and medicinal chemistry. Its synthesis via direct iodination of 2-hydroxypyridine is efficient, and its reactivity in cross-coupling reactions provides a straightforward route to a wide array of substituted pyridinone derivatives. The information compiled in this guide serves as a technical resource for researchers to facilitate the use of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity and biological activity is warranted to fully exploit the potential of this promising chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Iodopyridine | High-Purity Reagent for Research [benchchem.com]
- 5. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. earchive.tpu.ru [earchive.tpu.ru]
